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molecular formula C13H17N3 B8785302 N-(Quinoxalin-6-ylmethyl)butan-1-amine CAS No. 488834-74-8

N-(Quinoxalin-6-ylmethyl)butan-1-amine

Cat. No. B8785302
M. Wt: 215.29 g/mol
InChI Key: YNHKORKECRCJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750343B2

Procedure details

In a 50 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved together with N-bromosuccinimide (2.32 g, 13.0 mmol) and benzoyl-peroxide (0.15 g, 0.62 mmol) in 31. g of chlorobenzene. The solution was stirred with heating at 85° C. for 2.0 hours to yield a reddish solution. The solution was cooled down to room temperature and one volume of pentane was added to facilitate the removal of succinimides. The precipitate was washed with pentane and the extracts were combined with the chlorobenzene solution. The yellow solution was vacuum dried to give a yellow residue mainly composed of 6-bromomethyl-quinoxaline. The yellow solid was dissolved in 19.0 g of n-butylamine to give a yellow solution that was stirred at room temperature for ˜5 minutes. Analysis of a sample showed that the 6-bromomethyl-quinoxaline was consumed to give exclusively 6-n-butylaminomethyl-quinoxaline as a deep yellow oil (1.71 g, 92% over all yield). MS (70 ev): 215 M+, 172 (M+—CH3—CH2—CH2),143 (M+—CH3—CH2—CH2—CH2).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2.Br[N:13]1[C:17](=O)[CH2:16][CH2:15][C:14]1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.BrCC1C=C2C(=CC=1)N=CC=N2>C(N)CCC.CCCCC.ClC1C=CC=CC=1>[CH2:14]([NH:13][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2)[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC=1C=C2N=CC=NC2=CC1
Name
Quantity
2.32 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C=C2N=CC=NC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C=C2N=CC=NC2=CC1
Step Four
Name
Quantity
19 g
Type
solvent
Smiles
C(CCC)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a reddish solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the removal of succinimides
WASH
Type
WASH
Details
The precipitate was washed with pentane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a yellow residue
CUSTOM
Type
CUSTOM
Details
to give a yellow solution that
STIRRING
Type
STIRRING
Details
was stirred at room temperature for ˜5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCC=1C=C2N=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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